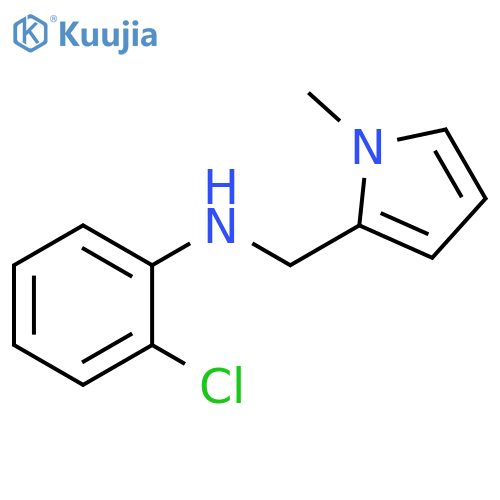

Cas no 1039970-28-9 (2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)

2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-methanamine, N-(2-chlorophenyl)-1-methyl-

- 2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline

-

- インチ: 1S/C12H13ClN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3

- InChIKey: JLDJJMHEVUZHKO-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=CC=C1CNC1=CC=CC=C1Cl

2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371305-100mg |

2-Chloro-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |

1039970-28-9 | 95% | 100mg |

¥16450 | 2023-02-27 | |

| Ambeed | A1051042-1g |

2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-28-9 | 95% | 1g |

$541.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371305-1g |

2-Chloro-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |

1039970-28-9 | 95% | 1g |

¥20055 | 2023-02-27 | |

| Enamine | EN300-162497-0.05g |

2-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-28-9 | 0.05g |

$624.0 | 2023-05-26 | ||

| Enamine | EN300-162497-10.0g |

2-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-28-9 | 10g |

$3191.0 | 2023-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371305-2.5g |

2-Chloro-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |

1039970-28-9 | 95% | 2.5g |

¥36640 | 2023-02-27 | |

| Enamine | EN300-162497-500mg |

2-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-28-9 | 500mg |

$465.0 | 2023-09-22 | ||

| Enamine | EN300-162497-2500mg |

2-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-28-9 | 2500mg |

$949.0 | 2023-09-22 | ||

| Enamine | EN300-162497-1000mg |

2-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-28-9 | 1000mg |

$485.0 | 2023-09-22 | ||

| Enamine | EN300-162497-5000mg |

2-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-28-9 | 5000mg |

$1406.0 | 2023-09-22 |

2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 関連文献

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylanilineに関する追加情報

Introduction to 2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline (CAS No. 1039970-28-9)

2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline, identified by the CAS number 1039970-28-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a chlorinated aniline core linked to a 1-methylpyrrole moiety, has garnered attention due to its structural features and potential biological activities. The presence of both electron-withdrawing and electron-donating groups makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of a benzene ring substituted with a chlorine atom at the para position relative to the amino group, and an N-(1-methylpyrrol-2-yl)methyl side chain. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for exploring novel pharmacophores. The pyrrole ring, in particular, is known for its role in various bioactive molecules, including antiviral and anticancer agents.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The 2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline scaffold has been explored as a potential lead compound due to its ability to interact with biological targets through multiple binding modes. This flexibility allows for the design of derivatives with enhanced potency and selectivity.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules. Researchers have leveraged its reactive sites—primarily the chlorine atom on the aniline ring and the nitrogen atom on the pyrrole ring—to introduce various functional groups via nucleophilic substitution or condensation reactions. Such modifications have led to the development of novel analogs with improved pharmacokinetic profiles and reduced toxicity.

The CAS number 1039970-28-9 provides a unique identifier for this compound, ensuring consistency in scientific literature and patent filings. This standardized nomenclature is crucial for researchers working in multidisciplinary teams, as it facilitates accurate communication and collaboration. The compound's entry in chemical databases also aids in accessing relevant experimental data, such as solubility, stability, and spectroscopic properties.

Recent studies have highlighted the therapeutic potential of derivatives inspired by 2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline. For instance, researchers have synthesized analogs targeting kinases involved in tumor proliferation. The pyrrole moiety has been shown to modulate enzyme activity by binding to specific pockets within the active site, while the chloroaniline group contributes to hydrogen bonding interactions. These findings suggest that further optimization could yield potent inhibitors with clinical applications.

Another area of interest is the use of this scaffold in designing molecules with anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. By modifying the chloro-N-(1-methylpyrrol-2-yl)methylaniline core, scientists have generated compounds that inhibit key pro-inflammatory cytokines. Preliminary results indicate that these derivatives exhibit significant reductions in inflammation markers in preclinical models.

The synthesis of 2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline involves multi-step organic transformations, requiring careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrrole-polyamine linkage efficiently. These synthetic strategies are critical for producing sufficient quantities of material for biological testing.

In conclusion, 2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline (CAS No. 1039970-28-9) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for designing molecules with therapeutic value across multiple disease areas. As ongoing studies continue to uncover new biological activities and synthetic pathways, this compound remains a cornerstone in drug discovery efforts aimed at improving human health.

1039970-28-9 (2-chloro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline) 関連製品

- 895488-04-7(2-(phenylsulfanyl)-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylacetamide)

- 772-47-4([(ethylsulfonyl)methyl]benzene)

- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)

- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)

- 21929-69-1(Z-ALA-GLY-GLY-OH)

- 1190312-48-1(3-Bromo-7-methyl-4-azaindole)

- 898416-87-0(2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)

- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)

- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)

- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)